

physicochemical properties of N-(2-Hydroxyethyl)-2-pyrrolidone

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Compound of Interest

Compound Name: *5-(2-Hydroxyethyl)pyrrolidin-2-one*

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An In-depth Technical Guide to the Physicochemical Properties of N-(2-Hydroxyethyl)-2-pyrrolidone (HEP) for Research and Development

Introduction

N-(2-Hydroxyethyl)-2-pyrrolidone, commonly referred to as HEP, is a versatile heterocyclic compound that has garnered significant interest across various scientific and industrial domains.^{[1][2]} Its unique molecular structure, featuring both a hydrophilic hydroxyl group and a polar lactam ring, imparts a valuable combination of properties including high water solubility, a high boiling point, and relatively high viscosity.^[3]

This guide, intended for researchers, scientists, and professionals in drug development, offers a comprehensive exploration of the core physicochemical properties of HEP. As a Senior Application Scientist, the objective is not merely to present data but to provide a synthesized understanding of how these properties dictate HEP's behavior and utility. We will delve into the causality behind its function as a solvent, excipient, and chemical intermediate, supported by detailed experimental protocols and authoritative references. The information herein is structured to empower researchers to leverage HEP's full potential in their applications, from pharmaceutical formulations to polymer synthesis.^{[2][4]}

Chemical Identity and Structure

A precise understanding of a compound's identity is the foundation of all scientific investigation. N-(2-Hydroxyethyl)-2-pyrrolidone is systematically named 1-(2-hydroxyethyl)pyrrolidin-2-one.^[5]

Its identity is unambiguously defined by a unique set of chemical identifiers.

Table 1: Chemical Identification of N-(2-Hydroxyethyl)-2-pyrrolidone

Identifier	Value	Source(s)
CAS Number	3445-11-2	[6] [7] [8]
Molecular Formula	C ₆ H ₁₁ NO ₂	[1] [6] [7]
Molecular Weight	129.16 g/mol	[7] [8]
IUPAC Name	1-(2-hydroxyethyl)pyrrolidin-2-one	[5]
Synonyms	HEP, 1-(2-Hydroxyethyl)-2-pyrrolidinone, N-Hydroxyethyl pyrrolidone	[6] [8]
InChI Key	WDQFELCEOPFLCZ-UHFFFAOYSA-N	[1]
SMILES	OCCN1CCCC1=O	[9]

| EC Number | 222-359-4 |[\[6\]](#) |

The structure consists of a five-membered lactam (a cyclic amide) ring, the pyrrolidone moiety, with a 2-hydroxyethyl group attached to the nitrogen atom. This configuration is key to its physicochemical profile, providing sites for hydrogen bonding (both donor and acceptor) which governs its high solubility in polar solvents and its function as a humectant.[\[3\]](#)

Core Physicochemical Properties

The utility of HEP in diverse applications stems directly from its distinct physical and chemical characteristics. It exists as a clear, colorless to yellowish liquid at room temperature, possessing a unique combination of a high boiling point and complete miscibility with water.[\[1\]](#) [\[4\]](#)[\[10\]](#)

Table 2: Summary of Physicochemical Properties

Property	Value	Conditions	Source(s)
Physical State	Liquid, Powder to Lump	Ambient	[8][10]
Appearance	Colorless to Yellowish Liquid	Ambient	[1][4][10]
Melting Point	19-21 °C	-	[5][8][11]
Boiling Point	295-296 °C	Atmospheric Pressure	[6][11][12]
	140-142 °C	3 mmHg	[7][8]
Density	1.143 g/mL	25 °C	[7][8]
Viscosity	81.5 cP	-	[12]
Refractive Index	1.496	n20/D	[7][8]
Water Solubility	Very soluble (1000 g/L)	20 °C	[1][6][8]
LogP (Octanol/Water)	-1.03	25 °C	[8]
Flash Point	>100 °C (>230 °F)	Closed Cup	[8][11]
Vapor Pressure	0.0002 mmHg	25 °C	[6]

| pKa | 14.49 ± 0.10 | Predicted | [1][8] |

Discussion of Key Properties

- High Boiling Point & Low Vapor Pressure: The high boiling point and correspondingly low vapor pressure are direct consequences of strong intermolecular hydrogen bonding and a relatively high molecular weight. This makes HEP an excellent high-boiling point solvent for chemical reactions and a stable component in formulations, minimizing volatile losses.[3][6]
- Solubility and Hydrophilicity: HEP's exceptional solubility in water and many organic solvents is its most valuable asset.[1][2] The hydroxyl group and the polar amide group allow it to act as a bridge between aqueous and non-polar phases, making it an effective solubilizer and

coupling agent.[1] In pharmaceutical sciences, this property is exploited to enhance the solubility and bioavailability of poorly soluble active pharmaceutical ingredients (APIs).[2]

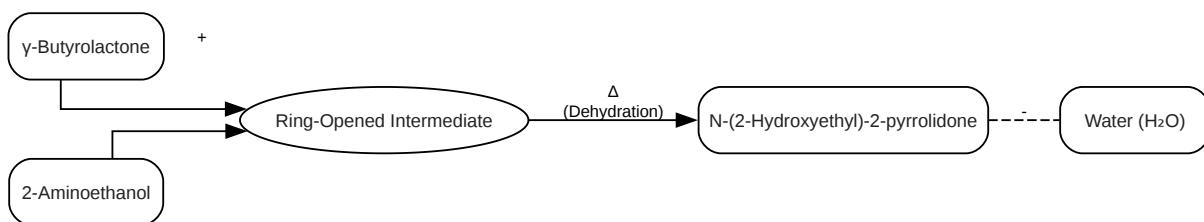
- Viscosity: Compared to common solvents like water or ethanol, HEP is considerably more viscous.[3][12] This property is advantageous in topical formulations where it can contribute to the desired rheology and skin feel, and in suspensions where it can help slow down particle settling.[3]
- Hygroscopicity: The hydrophilic character of HEP makes it an effective humectant, capable of attracting and retaining moisture.[2][3] This is a desirable trait in cosmetic and personal care products to provide hydration.[2]

Synthesis and Purification Strategies

The most prevalent and commercially viable route to N-(2-Hydroxyethyl)-2-pyrrolidone involves the reaction between γ -butyrolactone (GBL) and 2-aminoethanol (ethanolamine).[13][14][15] This process is valued for its simplicity and high yield.

Synthesis Pathway

The synthesis is a two-step process occurring in a single pot. First, the amine group of ethanolamine performs a nucleophilic attack on the carbonyl carbon of γ -butyrolactone, leading to a ring-opening addition reaction. The resulting intermediate then undergoes intramolecular dehydration upon heating to form the stable five-membered pyrrolidone ring.[15]



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Caption: Conceptual workflow of HEP synthesis.

Experimental Protocol: Laboratory-Scale Synthesis of HEP

This protocol describes a self-validating system where reaction completion can be monitored, ensuring reproducibility.

- **Reactor Setup:** Equip a pressure reactor with a magnetic stirrer, thermocouple, and pressure gauge.[\[16\]](#)
- **Charging Reagents:** Charge the reactor with γ -butyrolactone and 2-aminoethanol in an approximate 1:1 molar ratio. A small amount of water can be added to facilitate the initial ring-opening.[\[15\]](#) **Causality:** The molar ratio is critical. An excess of ethanolamine can lead to impurities that are difficult to remove.
- **Reaction Conditions:** Seal the reactor and flush with an inert gas like nitrogen. Heat the mixture to 200-250 °C with vigorous stirring. The reaction will generate autogenous pressure. [\[15\]](#) Maintain these conditions for 2-4 hours.[\[15\]](#)[\[16\]](#)
- **Monitoring:** The reaction can be monitored by taking aliquots (after cooling) and analyzing them via Gas Chromatography (GC) to track the consumption of starting materials and the formation of HEP.[\[16\]](#)
- **Cooling and Depressurization:** Once the reaction is complete (indicated by GC analysis), cool the reactor to room temperature and carefully vent any residual pressure.
- **Workup:** The crude product, a liquid containing HEP, unreacted starting materials, water, and some high-boiling byproducts, is now ready for purification.[\[15\]](#)

Purification Methodologies

Achieving high purity (>99%) is crucial for pharmaceutical and electronic applications.

Distillation and crystallization are the primary methods.[\[15\]](#)[\[17\]](#)

Causality: Vacuum distillation is necessary due to HEP's high atmospheric boiling point, which could cause thermal degradation.

- Apparatus: Set up a fractional distillation apparatus suitable for vacuum operation, including a distillation flask, a fractionating column (e.g., Vigreux), a condenser, a receiving flask, and a vacuum pump with a gauge.
- Charge: Place the crude HEP reaction mixture into the distillation flask.
- Fractionation: Gradually reduce the pressure to approximately 3-5 mmHg. Begin heating the distillation flask.
- Low-Boiling Fraction: Collect the first fraction, which will contain water and any unreacted 2-aminoethanol and γ -butyrolactone.[15]
- Product Fraction: Increase the temperature and collect the main fraction distilling at approximately 140-142 °C (at 3 mmHg).[8] This is the purified HEP.
- Validation: Purity of the collected fraction should be confirmed by GC analysis. A purity of $\geq 98\%$ is typically achieved.

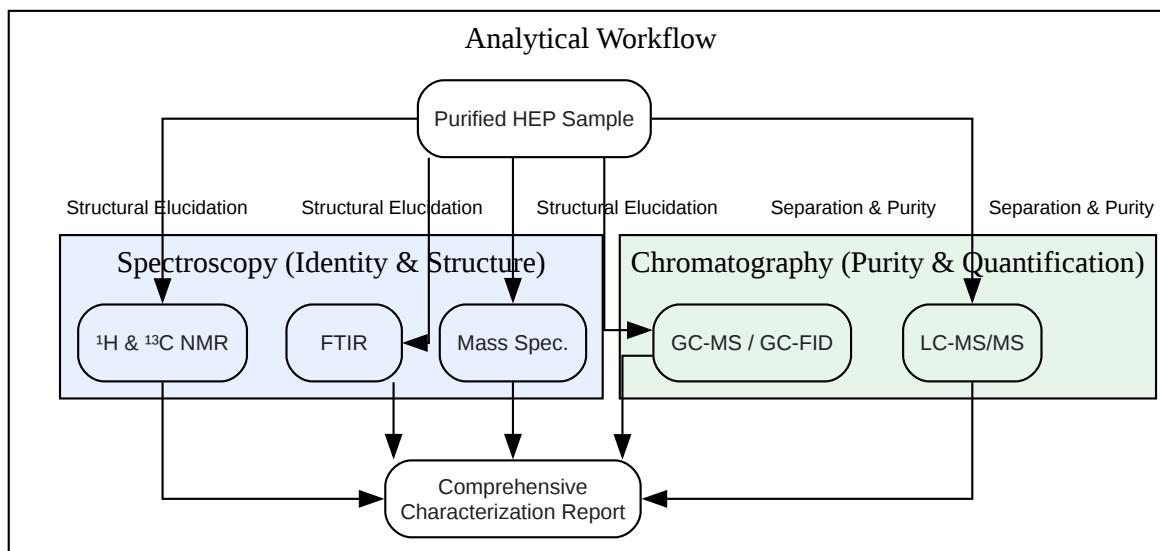
Causality: Crystallization is an effective method for achieving very high purity ($>99.9\%$) by selectively solidifying HEP while leaving impurities in the mother liquor.[17]

- Preparation: Start with crude or distilled HEP. The presence of 1-4 wt.% of water can facilitate crystallization.[17]
- Seeding: Cool the liquid HEP to just below its melting point (e.g., 15-20 °C). Add a small seed crystal of pure HEP to induce crystallization.[17] Expertise: Without a seed crystal, the liquid may become a supercooled, viscous mass that is difficult to handle.
- Crystal Growth: Maintain the temperature and allow the crystals to grow slowly. Gentle agitation can promote uniform growth.
- Separation: Separate the resulting HEP crystals from the liquid mother liquor using filtration or centrifugation.
- Washing (Optional): A quick wash with a cold, non-dissolving solvent can remove residual mother liquor from the crystal surfaces.

- Drying: Dry the purified crystals under vacuum to remove any residual solvent. The final product should have a purity exceeding 99.5%.[\[17\]](#)

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of N-(2-Hydroxyethyl)-2-pyrrolidone. A multi-technique approach provides a comprehensive and self-validating analytical profile.



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Caption: Integrated analytical workflow for HEP characterization.

Spectroscopic Analysis

- Nuclear Magnetic Resonance (NMR): ^1H and ^{13}C NMR are powerful tools for confirming the molecular structure. The ^1H NMR spectrum will show characteristic signals for the protons on the pyrrolidone ring and the ethyl chain, while the ^{13}C NMR will confirm the number and type of carbon atoms, including the distinct carbonyl carbon signal.[\[18\]](#)

- Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups. The spectrum of HEP will prominently feature a strong absorption band for the C=O (amide) stretch (typically around 1650-1680 cm⁻¹) and a broad band for the O-H (hydroxyl) stretch (around 3200-3600 cm⁻¹).[\[19\]](#)[\[20\]](#)
- Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show the molecular ion peak (m/z 129) and a characteristic fragmentation pattern that can be used to confirm the identity of the compound.[\[5\]](#)[\[19\]](#)[\[21\]](#)

Protocol: Chromatographic Purity Assessment by GC-MS

This protocol provides both quantification of purity and identification of potential impurities.

- Sample Preparation: Prepare a dilute solution of the HEP sample (e.g., 1 mg/mL) in a suitable solvent like methanol or ethyl acetate.
- Instrument Setup:
 - Gas Chromatograph (GC): Use a capillary column suitable for polar compounds (e.g., a DB-WAX or equivalent). Set up a temperature program, for instance, starting at 80 °C and ramping to 240 °C at 10 °C/min.
 - Mass Spectrometer (MS): Operate in electron ionization (EI) mode, scanning a mass range of m/z 35-300.
- Injection: Inject 1 µL of the prepared sample into the GC.
- Data Acquisition: The GC will separate the components of the sample based on their boiling points and column interactions. The MS will detect and fragment each component as it elutes.
- Analysis:
 - Purity: The purity of HEP is determined by the relative area of its peak in the total ion chromatogram (TIC). For example, Purity (%) = (Area of HEP peak / Total area of all peaks) x 100.

- Impurity Identification: The mass spectrum of any minor peaks can be compared against a spectral library (e.g., NIST) to tentatively identify impurities such as residual γ -butyrolactone or ethanolamine.[16]
- Confirmation: The retention time and mass spectrum of the main peak must match that of a certified reference standard of HEP for positive identification.

Applications in Research and Drug Development

The unique physicochemical properties of HEP make it a highly functional ingredient in several high-value applications.

- Pharmaceutical Formulations: HEP serves as an excellent solvent and stabilizer for APIs, enhancing the solubility and, consequently, the bioavailability of poorly water-soluble drugs. [2] It is used as an excipient in both oral and topical formulations.[2] For instance, the salt diclofenac/N-(2-hydroxyethyl)pyrrolidine (DHEP) was developed to improve the solubility and delivery of the anti-inflammatory drug diclofenac.[22]
- Penetration Enhancer: In transdermal and topical drug delivery systems, HEP can act as a penetration enhancer, facilitating the transport of active ingredients across the skin barrier.[1]
- Chemical Intermediate: HEP is a crucial intermediate in the synthesis of N-vinyl-2-pyrrolidone (NVP), a monomer used to produce polyvinylpyrrolidone (PVP) and other copolymers.[13][14] The synthesis involves the gas-phase dehydration of HEP.[13]
- Polymer and Materials Science: The hydroxyl group on HEP allows it to be incorporated into polymer backbones, modifying their properties.[4] It is also used as a plasticizer and in the production of specialty polymers.[2]
- Other Industrial Uses: It finds application as a co-solvent in coatings, inkjet formulations, and as a solvent in electronics processing.[4]

Safety, Handling, and Storage

While versatile, HEP is a chemical that requires careful handling. It is classified as an irritant to the eyes, skin, and respiratory system.[6][7][23]

Table 3: Hazard Identification

Hazard Type	Classification	Precautionary Statements	Source(s)
Skin Irritation	Category 2	H315: Causes skin irritation.	[10]
Eye Irritation	Category 2A/2B	H319/H320: Causes serious eye irritation.	[10]

| Respiratory Irritation | Category 3 | H335: May cause respiratory irritation. | [\[10\]](#) |

Recommended Handling and Personal Protective Equipment (PPE)

- Ventilation: Always handle HEP in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[\[10\]](#)[\[23\]](#)
- Personal Protective Equipment:
 - Gloves: Wear compatible, chemical-resistant gloves.[\[6\]](#)
 - Eye Protection: Use tightly fitting safety goggles or a face shield.[\[6\]](#)[\[10\]](#)
 - Lab Coat: Wear a lab coat or other protective clothing to prevent skin contact.[\[7\]](#)[\[10\]](#)
- Hygiene: Avoid all personal contact.[\[23\]](#) Do not eat, drink, or smoke in the handling area. Wash hands thoroughly with soap and water after handling.[\[23\]](#)

Storage and Stability

- Conditions: Store containers tightly closed in a dry, cool, and well-ventilated place.[\[8\]](#)[\[10\]](#) Room temperature storage is generally acceptable.[\[8\]](#)
- Stability: The compound is stable under normal conditions.[\[1\]](#)[\[8\]](#)
- Incompatibilities: Avoid contact with strong oxidizing agents.[\[1\]](#)[\[6\]](#)[\[8\]](#)

Spill and Disposal Procedures

- Minor Spills: Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable, labeled container for chemical waste disposal.[23]
- Major Spills: Evacuate the area. Wear a self-contained breathing apparatus and full protective gear. Contain the spill and prevent it from entering drains or waterways.[10][23]
- Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

N-(2-Hydroxyethyl)-2-pyrrolidone is a specialty chemical whose value is deeply rooted in its fundamental physicochemical properties. Its high polarity, hydrogen bonding capability, and thermal stability make it an indispensable tool for researchers in formulation science, drug delivery, and polymer chemistry. By understanding the causal links between its molecular structure and its functional performance—from synthesis and purification to final application—scientists can effectively and safely harness its potential to solve complex technical challenges. This guide provides the foundational knowledge and practical protocols to support such endeavors, fostering innovation grounded in sound scientific principles.

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